molecular formula C17H11ClN2O7S B14383534 N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide CAS No. 88345-12-4

N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide

Cat. No.: B14383534
CAS No.: 88345-12-4
M. Wt: 422.8 g/mol
InChI Key: FZMRFKDTNVRIEB-UHFFFAOYSA-N
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Description

N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. One common synthetic route might involve the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Phenoxylation: Introduction of a phenoxy group.

    Sulfonylation: Addition of a sulfonyl group.

    Coupling with Furan-2-carboxamide: Final coupling reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the aromatic ring.

Scientific Research Applications

N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro and sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-nitrobenzene-1-sulfonyl)furan-2-carboxamide
  • N-(3-Nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide
  • N-(2-Chloro-3-nitrobenzene-1-sulfonyl)furan-2-carboxamide

Uniqueness

N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties

Properties

CAS No.

88345-12-4

Molecular Formula

C17H11ClN2O7S

Molecular Weight

422.8 g/mol

IUPAC Name

N-(2-chloro-3-nitro-4-phenoxyphenyl)sulfonylfuran-2-carboxamide

InChI

InChI=1S/C17H11ClN2O7S/c18-15-14(28(24,25)19-17(21)13-7-4-10-26-13)9-8-12(16(15)20(22)23)27-11-5-2-1-3-6-11/h1-10H,(H,19,21)

InChI Key

FZMRFKDTNVRIEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)S(=O)(=O)NC(=O)C3=CC=CO3)Cl)[N+](=O)[O-]

Origin of Product

United States

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